Nirogacestat

Content Navigation

Nirogacestat is the first FDA-approved γ-secretase inhibitor, clinically validated for desmoid tumors. Avoid data variability from non-selective GSIs; SMolecule supplies pure compound with proven Notch selectivity.

- Clinically proven selectivity: No off-target toxicities of Alzheimer's GSIs; reliable benchmark for desmoid tumor research.

- Enhances BCMA therapies: Rapidly increases BCMA density to potentiate CAR-T, ADCs, and bispecific antibodies in multiple myeloma models.

- In vivo-ready: Oral bioavailability, established NOAEL, GI toxicity mitigation protocols.

CAS Number

Product Name

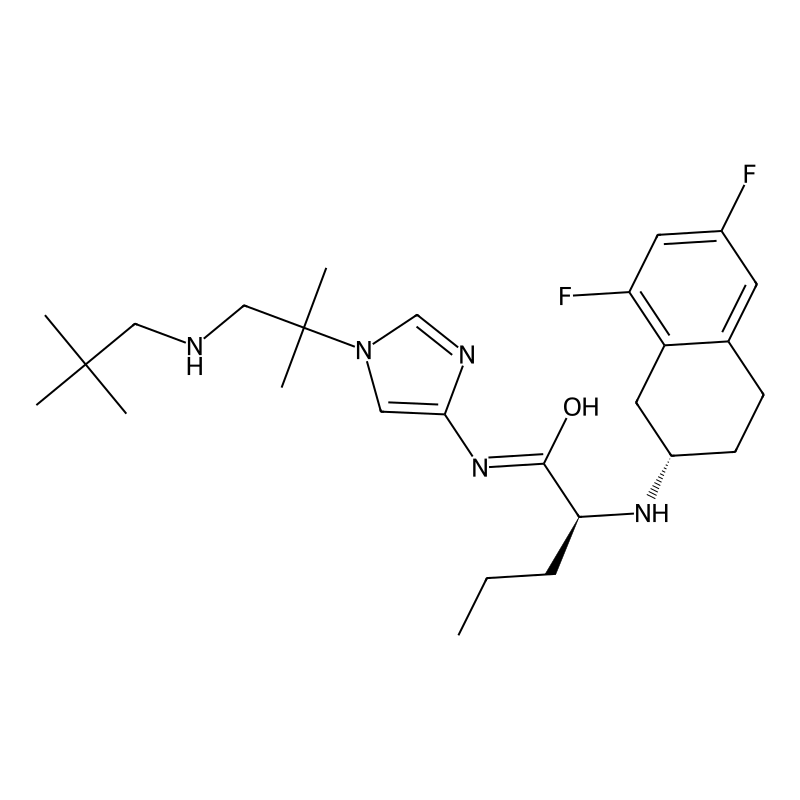

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Nirogacestat (CAS: 1290543-63-3) is an orally administered, selective, and reversible small-molecule inhibitor of the gamma-secretase enzyme complex. This enzyme is critical for the proteolytic activation of multiple transmembrane proteins, most notably the Notch receptor. By inhibiting gamma-secretase, Nirogacestat effectively blocks Notch signaling, a pathway implicated in the proliferation and differentiation of both normal and tumor cells. It is the first gamma-secretase inhibitor to receive FDA approval, specifically for treating adult patients with progressing desmoid tumors, establishing a clinical benchmark for this compound class.

Research Fit

References

- [1] Nirogacestat (Ogsiveo) 2025: Patient Guide to Desmoid Tumor Treatment. Oncodaily.

- [2] Singh, S., & Singh, N. (2024). Mechanisms of action of nirogacestat and capivasertib. Dogo Rangsang Research Journal, 14(1), 108-116.

- [3] OGSIVEO® (nirogacestat) Mechanism of Action. SpringWorks Therapeutics. Accessed May 2, 2026.

- [4] Nirogacestat. National Cancer Institute. Accessed May 2, 2026.

- [5] Nirogacestat – Desmoid Treatment. SpringWorks Therapeutics. Accessed May 2, 2026.

- [6] Nirogacestat Shrinks Desmoid Tumors. National Cancer Institute. Published May 1, 2023.

- [7] What is the mechanism of Nirogacestat? Patsnap Synapse. Published July 17, 2024.

- [29] Nirogacestat. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed May 2, 2026.

Substituting Nirogacestat with other gamma-secretase inhibitors (GSIs) based on shared mechanism is unreliable and can compromise research outcomes. First-generation GSIs, such as Semagacestat, were developed for Alzheimer's disease to inhibit amyloid precursor protein (APP) processing but failed in clinical trials due to severe toxicities attributed to non-selective inhibition of Notch signaling. This lack of substrate selectivity is a critical point of differentiation; compounds developed for APP inhibition often carry a different efficacy and toxicity profile from Notch-centric inhibitors like Nirogacestat. The detrimental effects observed with compounds like Semagacestat, including cognitive worsening and gastrointestinal toxicity, highlight that GSIs possess distinct, non-interchangeable biological consequences based on their selectivity profile, making direct substitution inappropriate for studies targeting specific signaling pathways.

Substitution Risk

References

- [16] Imbimbo, B. P., & Giardina, G. A. M. (2011). γ-secretase inhibitors for treating Alzheimer's disease: rationale and clinical data. Expert Opinion on Investigational Drugs, 20(3), 391-408.

- [17] De Strooper, B., & Chavez-Gutierrez, L. (2015). γ-Secretase: once and future drug target for Alzheimer's disease. The Journal of experimental medicine, 212(3), 317–327.

- [18] Zhang, C. C., et al. (2010). Evaluation of Selective γ-Secretase Inhibitor PF-03084014 for Its Antitumor Efficacy and Gastrointestinal Safety to Guide Optimal Clinical Trial Design. Molecular Cancer Therapeutics, 9(6), 1608-1619.

- [19] Vassar, R. (2021). Probing Mechanisms and Therapeutic Potential of γ-Secretase in Alzheimer's Disease. Molecules, 26(2), 388.

- [31] For gamma secretase inhibitors, a better second act in cancer? BioWorld. Published September 12, 2022.

Clinical Efficacy in Notch-Dependent Tumors

In the pivotal Phase 3 DeFi clinical trial involving 142 patients with progressing desmoid tumors, Nirogacestat demonstrated a significant and clinically meaningful treatment effect compared to placebo. The objective response rate (ORR) for the Nirogacestat group was 41%, which included a 7% complete response rate. In contrast, the placebo group showed an ORR of only 8% with no complete responses. This resulted in a 71% reduction in the risk of disease progression or death.

| Evidence Dimension | Objective Response Rate (ORR) & Complete Response (CR) |

| Target Compound Data | 41% ORR; 7% CR |

| Comparator Or Baseline | Placebo: 8% ORR; 0% CR |

| Quantified Difference | 5.1-fold higher ORR; Statistically significant increase in CR |

| Conditions | Phase 3 DeFi clinical trial (NCT03785964) in 142 adult patients with progressing desmoid tumors. |

This provides robust, late-stage clinical validation of Nirogacestat's potent anti-tumor activity in a Notch-driven disease, a level of evidence unavailable for most preclinical tool compounds.

Potentiation of BCMA-Targeted Therapies

Nirogacestat prevents the gamma-secretase-mediated cleavage of B-cell maturation antigen (BCMA) from the surface of multiple myeloma cells. In preclinical and early clinical settings, this inhibition leads to a rapid and substantial increase in membrane-bound BCMA (mbBCMA) density. In multiple myeloma cells and in healthy human volunteers, exposure to Nirogacestat resulted in up to a 20-fold increase in mbBCMA density within 4 to 8 hours. This mechanism simultaneously reduces levels of soluble BCMA, which can otherwise interfere with BCMA-directed therapeutics.

| Evidence Dimension | Increase in Membrane-Bound BCMA (mbBCMA) Density |

| Target Compound Data | Up to 20-fold increase in mbBCMA |

| Comparator Or Baseline | Baseline (pre-treatment) levels |

| Quantified Difference | Up to a 1900% increase from baseline |

| Conditions | In vitro multiple myeloma cells and in vivo plasma cells from healthy volunteers following single or repeated oral doses. |

This specific, quantifiable mechanism makes Nirogacestat a critical tool compound for researchers aiming to enhance the efficacy of BCMA-targeting ADCs, CAR-T cells, or bispecific antibodies in multiple myeloma models.

In Vivo Safety Profile for Preclinical Design

Preclinical toxicology studies provide a clear basis for designing in vivo experiments. In oral studies up to one month in duration, the no-observed-adverse-effect level (NOAEL) for Nirogacestat was established at 5 mg/kg in rats and 10 mg/kg in dogs. While mechanism-based gastrointestinal toxicity is a known class effect for GSIs, studies have shown this can be effectively mitigated or reversed with co-administration of glucocorticoids like dexamethasone, without compromising anti-tumor efficacy. This established safety window and mitigation strategy provide a reliable framework for planning and executing animal studies.

| Evidence Dimension | No-Observed-Adverse-Effect Level (NOAEL) |

| Target Compound Data | 5 mg/kg (rats), 10 mg/kg (dogs) |

| Comparator Or Baseline | General preclinical toxicity assessment |

| Quantified Difference | N/A |

| Conditions | Oral administration in rat and dog models for up to 1 month. |

Access to defined NOAEL values and a known toxicity mitigation strategy reduces the risk, time, and cost associated with designing and obtaining ethical approval for in vivo preclinical experiments.

Notch-Dependent Cancer Models

For researchers investigating the pathobiology of desmoid tumors or other malignancies driven by aberrant Notch signaling, Nirogacestat serves as the clinically validated benchmark inhibitor. Its proven efficacy and established dose-response relationship in this context ensure that experimental results are relevant and translatable.

Enhancing BCMA Immunotherapies in Myeloma

Nirogacestat is the appropriate choice for studies aiming to potentiate BCMA-directed therapies. Its demonstrated ability to rapidly increase BCMA density on the cell surface provides a specific and powerful tool to explore synergistic effects with antibody-drug conjugates, CAR-T cells, and bispecific antibodies in preclinical multiple myeloma models.

Oral GSI with Established Preclinical Safety

When an experiment requires systemic, long-term inhibition of gamma-secretase in animal models, Nirogacestat's oral bioavailability and well-documented preclinical safety profile make it a superior choice. The availability of NOAEL data and established methods for mitigating GI toxicity streamlines study design and improves the reproducibility of in vivo research.

Application Fit

References

- [12] SpringWorks Therapeutics Announces Clinical Collaboration with AbbVie to Evaluate Nirogacestat in Combination with ABBV-383 in Patients with Relapsed or Refractory Multiple Myeloma. GlobeNewswire. Published December 10, 2021.

- [14] Cowan, A. J., et al. (2022). Kinetics of Nirogacestat-Mediated Increases in B-cell Maturation Antigen on Plasma Cells Inform Therapeutic Combinations in Multiple Myeloma. Clinical Cancer Research, 28(23), 5227-5236.

- [15] Phase II Trial of the γ-secretase Inhibitor Nirogacestat (PF-03084014) in Adults with Desmoid Tumors/Aggressive Fibromatosis. ClinicalTrials.gov Identifier: NCT01675493. Updated May 18, 2023.

- [25] Real, P. J., et al. (2012). Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia. Molecular Cancer Therapeutics, 11(7), 1565-1575.

- [32] Gounder, M., et al. (2023). Nirogacestat, a γ-Secretase Inhibitor, for Desmoid Tumors. The New England Journal of Medicine, 388(10), 898-912.

- [34] Gounder, M. M., et al. (2025). Repurposing nirogacestat, a gamma secretase enzyme inhibitor in desmoid tumors. Expert Opinion on Investigational Drugs, 1-10.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Nirogacestat is excreted mostly in feces (38%) and urine 17%, with less than 1% of the unchanged drug remains in the urine. It can also be eliminated through expired air (9.7%).

The apparent volume of distribution [Mean (%CV)] of nirogacestat is 1430 (65) L.

The apparent systemic clearance [Mean (%CV)] of nirogacestat is 45 (58) L/hr.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

2: Cui D, Dai J, Keller JM, Mizokami A, Xia S, Keller ET. Notch Pathway Inhibition Using PF-03084014, a γ-Secretase Inhibitor (GSI), Enhances the Antitumor Effect of Docetaxel in Prostate Cancer. Clin Cancer Res. 2015 Oct 15;21(20):4619-29. doi: 10.1158/1078-0432.CCR-15-0242. PubMed PMID: 26202948; PubMed Central PMCID: PMC4609279.

3: Zhang CC, Yan Z, Giddabasappa A, Lappin PB, Painter CL, Zhang Q, Li G, Goodman J, Simmons B, Pascual B, Lee J, Levkoff T, Nichols T, Xie Z. Comparison of dynamic contrast-enhanced MR, ultrasound and optical imaging modalities to evaluate the antiangiogenic effect of PF-03084014 and sunitinib. Cancer Med. 2014 Jun;3(3):462-71. doi: 10.1002/cam4.215. PubMed PMID: 24573979; PubMed Central PMCID: PMC4101737.

4: Messersmith WA, Shapiro GI, Cleary JM, Jimeno A, Dasari A, Huang B, Shaik MN, Cesari R, Zheng X, Reynolds JM, English PA, McLachlan KR, Kern KA, LoRusso PM. A Phase I, dose-finding study in patients with advanced solid malignancies of the oral γ-secretase inhibitor PF-03084014. Clin Cancer Res. 2015 Jan 1;21(1):60-7. doi: 10.1158/1078-0432.CCR-14-0607. PubMed PMID: 25231399.

5: López-Guerra M, Xargay-Torrent S, Rosich L, Montraveta A, Roldán J, Matas-Céspedes A, Villamor N, Aymerich M, López-Otín C, Pérez-Galán P, Roué G, Campo E, Colomer D. The γ-secretase inhibitor PF-03084014 combined with fludarabine antagonizes migration, invasion and angiogenesis in NOTCH1-mutated CLL cells. Leukemia. 2015 Jan;29(1):96-106. doi: 10.1038/leu.2014.143. PubMed PMID: 24781018.

6: Carol H, Maris JM, Kang MH, Reynolds CP, Kolb EA, Gorlick R, Keir ST, Wu J, Kurmasheva RT, Houghton PJ, Smith MA, Lock RB, Lyalin D. Initial testing (stage 1) of the notch inhibitor PF-03084014, by the pediatric preclinical testing program. Pediatr Blood Cancer. 2014 Aug;61(8):1493-6. doi: 10.1002/pbc.25026. Erratum in: Pediatr Blood Cancer. 2014 Sep;61(9):1716. Lyalin, Dmitry [added]. PubMed PMID: 24664981; PubMed Central PMCID: PMC4225044.

7: Arcaroli JJ, Quackenbush KS, Purkey A, Powell RW, Pitts TM, Bagby S, Tan AC, Cross B, McPhillips K, Song EK, Tai WM, Winn RA, Bikkavilli K, Vanscoyk M, Eckhardt SG, Messersmith WA. Tumours with elevated levels of the Notch and Wnt pathways exhibit efficacy to PF-03084014, a γ-secretase inhibitor, in a preclinical colorectal explant model. Br J Cancer. 2013 Aug 6;109(3):667-75. doi: 10.1038/bjc.2013.361. PubMed PMID: 23868008; PubMed Central PMCID: PMC3738122.

8: Zhang CC, Yan Z, Zong Q, Fang DD, Painter C, Zhang Q, Chen E, Lira ME, John-Baptiste A, Christensen JG. Synergistic effect of the γ-secretase inhibitor PF-03084014 and docetaxel in breast cancer models. Stem Cells Transl Med. 2013 Mar;2(3):233-42. doi: 10.5966/sctm.2012-0096. PubMed PMID: 23408105; PubMed Central PMCID: PMC3659764.

9: Zhang CC, Pavlicek A, Zhang Q, Lira ME, Painter CL, Yan Z, Zheng X, Lee NV, Ozeck M, Qiu M, Zong Q, Lappin PB, Wong A, Rejto PA, Smeal T, Christensen JG. Biomarker and pharmacologic evaluation of the γ-secretase inhibitor PF-03084014 in breast cancer models. Clin Cancer Res. 2012 Sep 15;18(18):5008-19. doi: 10.1158/1078-0432.CCR-12-1379. PubMed PMID: 22806875.

10: Samon JB, Castillo-Martin M, Hadler M, Ambesi-Impiobato A, Paietta E, Racevskis J, Wiernik PH, Rowe JM, Jakubczak J, Randolph S, Cordon-Cardo C, Ferrando AA. Preclinical analysis of the γ-secretase inhibitor PF-03084014 in combination with glucocorticoids in T-cell acute lymphoblastic leukemia. Mol Cancer Ther. 2012 Jul;11(7):1565-75. doi: 10.1158/1535-7163.MCT-11-0938. PubMed PMID: 22504949; PubMed Central PMCID: PMC3392513.

11: Wei P, Walls M, Qiu M, Ding R, Denlinger RH, Wong A, Tsaparikos K, Jani JP, Hosea N, Sands M, Randolph S, Smeal T. Evaluation of selective gamma-secretase inhibitor PF-03084014 for its antitumor efficacy and gastrointestinal safety to guide optimal clinical trial design. Mol Cancer Ther. 2010 Jun;9(6):1618-28. doi: 10.1158/1535-7163.MCT-10-0034. PubMed PMID: 20530712.

12: Papayannidis C, DeAngelo DJ, Stock W, Huang B, Shaik MN, Cesari R, Zheng X, Reynolds JM, English PA, Ozeck M, Aster JC, Kuo F, Huang D, Lira PD, McLachlan KR, Kern KA, Garcia-Manero G, Martinelli G. A Phase 1 study of the novel gamma-secretase inhibitor PF-03084014 in patients with T-cell acute lymphoblastic leukemia and T-cell lymphoblastic lymphoma. Blood Cancer J. 2015 Sep 25;5:e350. doi: 10.1038/bcj.2015.80. PubMed PMID: 26407235; PubMed Central PMCID: PMC4648526.

13: Shang H, Braggio D, Lee YJ, Al Sannaa GA, Creighton CJ, Bolshakov S, Lazar AJ, Lev D, Pollock RE. Targeting the Notch pathway: A potential therapeutic approach for desmoid tumors. Cancer. 2015 Nov 15;121(22):4088-96. doi: 10.1002/cncr.29564. PubMed PMID: 26349011; PubMed Central PMCID: PMC4635059.

14: Wang K, Zhang Q, Li D, Ching K, Zhang C, Zheng X, Ozeck M, Shi S, Li X, Wang H, Rejto P, Christensen J, Olson P. PEST domain mutations in Notch receptors comprise an oncogenic driver segment in triple-negative breast cancer sensitive to a γ-secretase inhibitor. Clin Cancer Res. 2015 Mar 15;21(6):1487-96. doi: 10.1158/1078-0432.CCR-14-1348. PubMed PMID: 25564152.

15: Yabuuchi S, Pai SG, Campbell NR, de Wilde RF, De Oliveira E, Korangath P, Streppel MM, Rasheed ZA, Hidalgo M, Maitra A, Rajeshkumar NV. Notch signaling pathway targeted therapy suppresses tumor progression and metastatic spread in pancreatic cancer. Cancer Lett. 2013 Jul 10;335(1):41-51. doi: 10.1016/j.canlet.2013.01.054. PubMed PMID: 23402814; PubMed Central PMCID: PMC3665739.

16: Arcaroli JJ, Powell RW, Varella-Garcia M, McManus M, Tan AC, Quackenbush KS, Pitts TM, Gao D, Spreafico A, Dasari A, Touban BM, Messersmith WA. ALDH+ tumor-initiating cells exhibiting gain in NOTCH1 gene copy number have enhanced regrowth sensitivity to a γ-secretase inhibitor and irinotecan in colorectal cancer. Mol Oncol. 2012 Jun;6(3):370-81. doi: 10.1016/j.molonc.2012.03.004. PubMed PMID: 22521243; PubMed Central PMCID: PMC4033713.

17: Aguirre SA, Liu L, Hosea NA, Scott W, May JR, Burns-Naas LA, Randolph S, Denlinger RH, Han B. Intermittent oral coadministration of a gamma secretase inhibitor with dexamethasone mitigates intestinal goblet cell hyperplasia in rats. Toxicol Pathol. 2014;42(2):422-34. doi: 10.1177/0192623313486315. PubMed PMID: 23651588.

18: Samore WR, Gondi CS. Brief overview of selected approaches in targeting pancreatic adenocarcinoma. Expert Opin Investig Drugs. 2014 Jun;23(6):793-807. doi: 10.1517/13543784.2014.902933. Review. PubMed PMID: 24673265.

19: Kaur G, Reinhart RA, Monks A, Evans D, Morris J, Polley E, Teicher BA. Bromodomain and hedgehog pathway targets in small cell lung cancer. Cancer Lett. 2016 Feb 28;371(2):225-39. doi: 10.1016/j.canlet.2015.12.001. PubMed PMID: 26683772; PubMed Central PMCID: PMC4738144.

20: Zhang T, Armstrong AJ. Docetaxel Resistance in Prostate Cancer: Taking It Up a Notch. Clin Cancer Res. 2015 Oct 15;21(20):4505-7. doi: 10.1158/1078-0432.CCR-15-1613. PubMed PMID: 26307134.

Explore Compound Types